
1-Iodo-8-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 8 positions, respectively.
Méthodes De Préparation
The synthesis of 1-Iodo-8-(trifluoromethyl)naphthalene typically involves the iodination of 8-(trifluoromethyl)naphthalene. One common method includes the reaction of 8-(trifluoromethyl)naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the 1-position .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Iodo-8-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with a trifluoromethyl group at the 8-position .
Applications De Recherche Scientifique
1-Iodo-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Iodo-8-(trifluoromethyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in drug design .
Comparaison Avec Des Composés Similaires
1-Iodo-8-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound also contains iodine and trifluoromethyl groups but differs in the position and number of trifluoromethyl groups.
8-Iodo-1-(trifluoromethyl)naphthalene: Similar to this compound but with the iodine and trifluoromethyl groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H6F3I |
|---|---|
Poids moléculaire |
322.06 g/mol |
Nom IUPAC |
1-iodo-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H |
Clé InChI |
LRRCTOQQWMOSHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


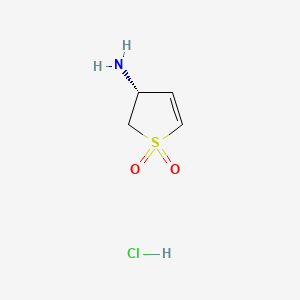
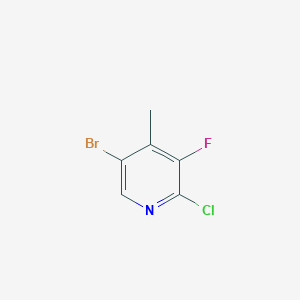
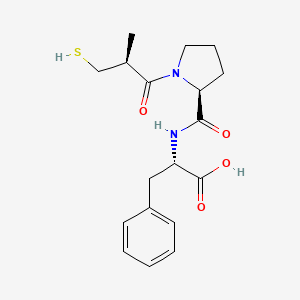
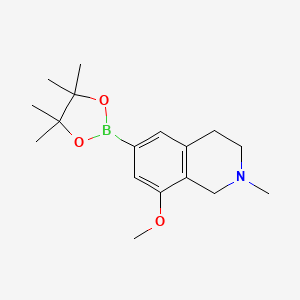
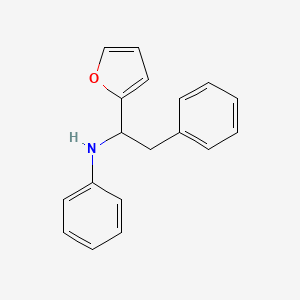
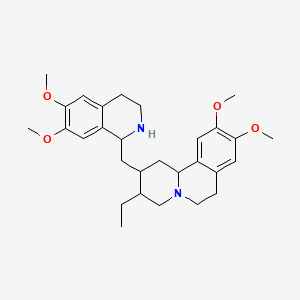
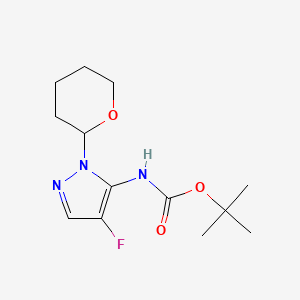
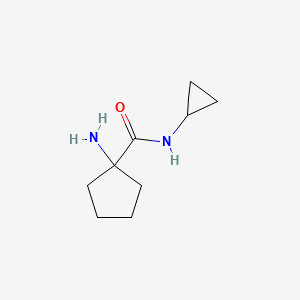
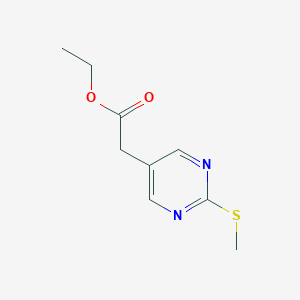
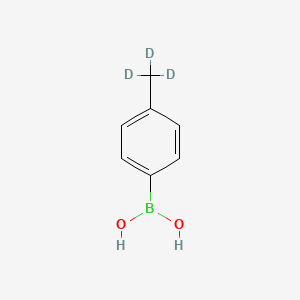
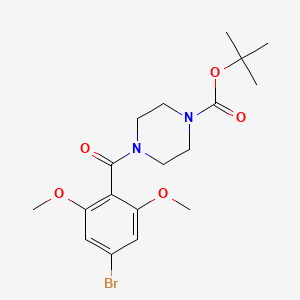
![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
